

Spectroscopic Profile of Tetrafluorophenylboronic Acids: A Technical Guide

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Compound of Interest		
Compound Name:	2,3,4,6-Tetrafluorophenylboronic acid	
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This technical guide provides an in-depth overview of the spectral data for tetrafluorophenylboronic acids, compounds of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of comprehensive public data for **2,3,4,6-tetrafluorophenylboronic acid**, this document presents a detailed analysis of a closely related isomer, **2,3,4,5-tetrafluorophenylboronic acid**, as a representative example. The methodologies and data interpretation are broadly applicable to other polysubstituted fluorophenylboronic acids.

Introduction

Phenylboronic acids are crucial reagents in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into the phenyl ring can significantly alter the electronic properties, reactivity, and metabolic stability of the resulting compounds, making fluorinated phenylboronic acids valuable building blocks in drug discovery and materials science. Spectroscopic analysis is fundamental for the characterization and quality control of these reagents. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetrafluorophenylboronic acid.



Spectral Data Summary

The following tables summarize the key spectral data obtained for 2,3,4,5-tetrafluorophenylboronic acid.

Table 1: NMR Spectral Data for 2,3,4,5-

Tetrafluorophenylboronic Acid

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹H NMR	7.0 - 7.2	Multiplet	-	Ar-H
8.2 (broad)	Singlet	-	B(OH) ₂	
¹³ C NMR	100 - 150	Multiplets	J(C,F)	Ar-C
¹⁹ F NMR	-130 to -160	Multiplets	-	Ar-F
¹¹ B NMR	~30	Broad Singlet	-	B(OH) ₂

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: IR Spectral Data for 2,3,4,5-

Tetrafluorophenylboronic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch (hydrogen- bonded)
~1600	Medium	C=C aromatic ring stretch
1300-1400	Strong	B-O stretch
1100-1200	Strong	C-F stretch
~700	Strong	B-C stretch



Table 3: Mass Spectrometry Data for 2,3,4,5-

Tetrafluorophenylboronic Acid

lon	m/z (calculated)	m/z (observed)	Method
[M-H] ⁻	192.99	~193	ESI-
[M+H] ⁺	195.01	~195	ESI+

Note: Boronic acids can dehydrate to form boroxines (cyclic trimers), which may be observed in the mass spectrum at higher masses.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the tetrafluorophenylboronic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
- Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
- ¹H NMR: A standard single-pulse experiment is used. The spectral width is typically set from
 -2 to 12 ppm.
- ¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each carbon environment. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the presence of C-F coupling, the signals for the fluorinated carbons will appear as multiplets in a protoncoupled spectrum.
- ¹⁹F NMR: This is a sensitive nucleus and provides sharp signals. A spectral width of approximately -100 to -200 ppm is common for fluorinated aromatic compounds.
- ¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[1] A spectral width of 100 to -100 ppm is typically used. For improved signal-to-noise, quartz



NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[2]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method that requires minimal sample preparation.
 - Nujol Mull: The solid is ground to a fine powder and then mixed with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[3]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.

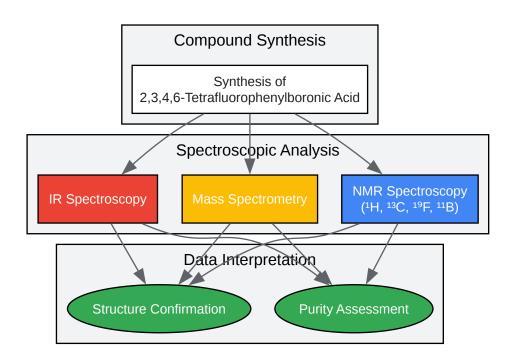
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile (with or without a small amount of water).
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of boronic acids.[4][5] The analysis can be performed in both positive and negative ion modes.
- Analysis: The sample solution is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Visualization of Spectroscopic Workflow



The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **2,3,4,6-tetrafluorophenylboronic acid**.



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Caption: Workflow for Spectroscopic Characterization.

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